1-tert-Butyl 4-methyl 5-oxoazepane-1,4-dicarboxylate
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Overview
Description
1-tert-Butyl 4-methyl 5-oxoazepane-1,4-dicarboxylate is a chemical compound with the molecular formula C13H21NO5 and a molecular weight of 271.31 g/mol . It is characterized by its unique structure, which includes a tert-butyl group, a methyl group, and an oxoazepane ring. This compound is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
The synthesis of 1-tert-Butyl 4-methyl 5-oxoazepane-1,4-dicarboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common synthetic route includes the reaction of tert-butyl 4-methyl 5-oxoazepane-1,4-dicarboxylate with suitable reagents to form the desired product . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-tert-Butyl 4-methyl 5-oxoazepane-1,4-dicarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-tert-Butyl 4-methyl 5-oxoazepane-1,4-dicarboxylate is utilized in several scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in studying reaction mechanisms.
Biology: The compound is used in biochemical assays and as a reference standard in analytical studies.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-tert-Butyl 4-methyl 5-oxoazepane-1,4-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes.
Comparison with Similar Compounds
1-tert-Butyl 4-methyl 5-oxoazepane-1,4-dicarboxylate can be compared with similar compounds such as:
1-tert-Butyl 4-ethyl 5-oxoazepane-1,4-dicarboxylate: This compound has an ethyl group instead of a methyl group, leading to different chemical properties and reactivity.
1-Boc-5-oxoazepane-4-carboxylate: This compound has a Boc (tert-butoxycarbonyl) protecting group, which influences its stability and reactivity.
The uniqueness of this compound lies in its specific structure and the presence of both tert-butyl and methyl groups, which contribute to its distinct chemical behavior and applications.
Properties
IUPAC Name |
1-O-tert-butyl 4-O-methyl 5-oxoazepane-1,4-dicarboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO5/c1-13(2,3)19-12(17)14-7-5-9(11(16)18-4)10(15)6-8-14/h9H,5-8H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLRCAKOWVBJGHA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C(=O)CC1)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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